molecular formula C6H7BrF3N3O2S B2494989 5-Bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide CAS No. 1946812-45-8

5-Bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide

Cat. No.: B2494989
CAS No.: 1946812-45-8
M. Wt: 322.1
InChI Key: JJQQEFMCUWARBZ-UHFFFAOYSA-N
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Description

5-Bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This compound is characterized by the presence of a bromine atom, a trifluoropropyl group, and a sulfonamide group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Bromine Atom: Bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoropropylating agent.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated pyrazole with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the sulfur atom in the sulfonamide group.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Trifluoropropylation: Trifluoropropylating agents such as trifluoropropyl iodide.

    Sulfonamide Formation: Sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.

    Coupling Products: Biaryl or diaryl compounds resulting from coupling reactions.

Scientific Research Applications

5-Bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoropropyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets. The sulfonamide group may also play a role in binding to specific proteins or enzymes, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the sulfonamide group but shares the bromine and trifluoropropyl substituents.

    5-Bromo-1,2,3-trifluorobenzene: Contains a bromine and trifluoropropyl group but is based on a benzene ring instead of a pyrazole ring.

    2-Bromo-3,3,3-trifluoropropene: Contains a bromine and trifluoropropyl group but is an alkene rather than a pyrazole.

Uniqueness

5-Bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide is unique due to the combination of its bromine, trifluoropropyl, and sulfonamide groups attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

5-bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF3N3O2S/c7-5-4(16(11,14)15)3-12-13(5)2-1-6(8,9)10/h3H,1-2H2,(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQQEFMCUWARBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1S(=O)(=O)N)Br)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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